Cas no 1261566-88-4 (5-Iodo-2-(2,4,5-trichlorophenyl)pyridine)

5-Iodo-2-(2,4,5-trichlorophenyl)pyridine structure
1261566-88-4 structure
商品名:5-Iodo-2-(2,4,5-trichlorophenyl)pyridine
CAS番号:1261566-88-4
MF:C11H5Cl3IN
メガワット:384.427572011948
CID:4969850

5-Iodo-2-(2,4,5-trichlorophenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 5-Iodo-2-(2,4,5-trichlorophenyl)pyridine
    • インチ: 1S/C11H5Cl3IN/c12-8-4-10(14)9(13)3-7(8)11-2-1-6(15)5-16-11/h1-5H
    • InChIKey: IDYXZNKNOISOBG-UHFFFAOYSA-N
    • ほほえんだ: IC1=CN=C(C=C1)C1C=C(C(=CC=1Cl)Cl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 241
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 12.9

5-Iodo-2-(2,4,5-trichlorophenyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013026873-250mg
5-Iodo-2-(2,4,5-trichlorophenyl)pyridine
1261566-88-4 97%
250mg
$475.20 2023-09-03
Alichem
A013026873-1g
5-Iodo-2-(2,4,5-trichlorophenyl)pyridine
1261566-88-4 97%
1g
$1579.40 2023-09-03
Alichem
A013026873-500mg
5-Iodo-2-(2,4,5-trichlorophenyl)pyridine
1261566-88-4 97%
500mg
$831.30 2023-09-03

5-Iodo-2-(2,4,5-trichlorophenyl)pyridine 関連文献

5-Iodo-2-(2,4,5-trichlorophenyl)pyridineに関する追加情報

Introduction to 5-Iodo-2-(2,4,5-trichlorophenyl)pyridine (CAS No. 1261566-88-4)

5-Iodo-2-(2,4,5-trichlorophenyl)pyridine, a compound with the chemical formula C₈H₃Cl₄IN, is a significant molecule in the field of pharmaceutical and agrochemical research. This compound is characterized by its unique structural features, which include a pyridine core substituted with an iodo group at the 5-position and a 2,4,5-trichlorophenyl group at the 2-position. The presence of multiple halogen atoms makes it a valuable intermediate in organic synthesis, particularly in the development of novel bioactive molecules.

The CAS number 1261566-88-4 provides a unique identifier for this compound, ensuring precise classification and referencing in scientific literature. This numbering system is crucial for researchers to locate and verify the properties of chemical substances accurately. The name 5-Iodo-2-(2,4,5-trichlorophenyl)pyridine itself offers detailed insights into its molecular structure, highlighting the positions and types of substituents attached to the pyridine ring.

In recent years, there has been growing interest in halogenated pyridines due to their potential applications in medicinal chemistry. These compounds often exhibit enhanced biological activity compared to their non-halogenated counterparts. The iodo group in 5-Iodo-2-(2,4,5-trichlorophenyl)pyridine is particularly noteworthy, as it can serve as a handle for further functionalization through cross-coupling reactions such as Suzuki or Stille couplings. These reactions are widely employed in the synthesis of complex organic molecules, including pharmaceuticals.

The 2,4,5-trichlorophenyl moiety adds another layer of reactivity to the molecule. The chlorine atoms are electron-withdrawing groups that can influence the electronic properties of the pyridine ring. This feature makes the compound a versatile building block for designing molecules with specific biological activities. For instance, halogenated pyridines have been explored as intermediates in the synthesis of kinase inhibitors and other therapeutic agents.

Recent studies have demonstrated the utility of 5-Iodo-2-(2,4,5-trichlorophenyl)pyridine in the development of novel agrochemicals. The structural motifs present in this compound are reminiscent of known herbicides and fungicides, suggesting its potential as a lead compound for further optimization. Researchers have leveraged its reactivity to introduce additional functional groups that enhance its efficacy against target pests while minimizing environmental impact.

The synthesis of 5-Iodo-2-(2,4,5-trichlorophenyl)pyridine typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the halogenation of a pyridine derivative followed by functional group interconversion. The use of palladium catalysts in cross-coupling reactions has been particularly effective in constructing the desired molecular framework.

In terms of biological activity, preliminary studies on derivatives of 5-Iodo-2-(2,4,5-trichlorophenyl)pyridine have shown promising results. These compounds have been evaluated for their potential as antimicrobial agents, with some derivatives exhibiting significant activity against Gram-positive bacteria and fungi. The mechanism of action likely involves interference with essential cellular processes such as DNA replication or metabolic pathways.

The iodo group plays a critical role in these biological assays by allowing further derivatization to enhance potency and selectivity. For example, replacing the iodo atom with an amine or carboxylic acid group can alter the pharmacokinetic properties of the molecule. Such modifications are often guided by computational modeling and experimental data to optimize drug-like characteristics.

Advances in synthetic methodologies have also enabled the preparation of libraries of halogenated pyridines for high-throughput screening (HTS). This approach allows researchers to rapidly identify compounds with desirable biological activities without extensive manual optimization. The CAS number 1261566-88-4 remains essential for tracking these synthesized compounds throughout their development pipeline.

The structural complexity of 5-Iodo-2-(2,4,5-trichlorophenyl)pyridine presents both challenges and opportunities for further research. While its multiple substituents offer versatility in synthetic chemistry, they also necessitate careful handling to prevent unwanted side reactions. Recent innovations in flow chemistry have provided new avenues for synthesizing these complex molecules under controlled conditions.

In conclusion,5-Iodo-2-(2,4,5-trichlorophenyl)pyridine (CAS No. 1261566-88-4) is a fascinating compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it a valuable intermediate for constructing bioactive molecules through diverse synthetic strategies. Ongoing research continues to uncover new ways to leverage its reactivity for developing next-generation therapeutic agents.

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